![molecular formula C22H18ClN5O3 B2712061 3-(2-chlorophenyl)-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-methylisoxazole-4-carboxamide CAS No. 1795490-35-5](/img/structure/B2712061.png)
3-(2-chlorophenyl)-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-methylisoxazole-4-carboxamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups and rings, including a chlorophenyl group, a furan ring, an imidazopyrazole ring, and an isoxazole ring with a carboxamide group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The furan and imidazopyrazole rings would likely contribute to the compound’s aromaticity, and the various substituents would affect its overall shape and reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For example, the presence of the carboxamide group might make it capable of forming hydrogen bonds, which could affect its solubility and reactivity .Scientific Research Applications
Drug Discovery and Medicinal Chemistry
The compound’s unique structure makes it a promising scaffold for novel drug development. Researchers have investigated its potential as an antitumor agent, cytotoxic compound, and antiviral candidate. Specifically:
- Antitumor Activity : Some derivatives of this compound have demonstrated antitumor properties, making them valuable candidates for cancer therapy .
- Antiviral Activity : The compound shows promise against the Japanese encephalitis virus, which highlights its potential as an antiviral agent .
- Inhibition of Human Keratinocyte Hyperproliferation : Researchers have explored its role as an inhibitor of human keratinocyte hyperproliferation, which could have implications for skin-related conditions .
Green Chemistry and Photochemistry
The compound’s environmentally friendly synthesis conditions have attracted attention in the field of green chemistry. Notably:
- Visible-Light-Mediated [3+2] Cycloaddition Reaction : Researchers have developed a green and efficient protocol for synthesizing naphtho[2,3-b]furan-4,9-diones and dihydronaphtho[2,3-b]furan-4,9-diones using visible-light photocatalysis. This approach expands the structural diversity of these compounds, making them valuable building blocks for drug discovery .
Organic Electronics and Materials Science
The compound’s unique aromatic system and functional groups position it as a potential building block for organic electronic materials:
- Donor–Acceptor Copolymers : Researchers have used a derivative of this compound to form a new donor–acceptor copolymer, demonstrating its potential in organic electronics .
- Alternative Building Units : Furan and its derivatives offer advantages over traditional thiophene-based units due to their smaller heteroatom size, electronegativity, and larger dipole moment. This compound contributes to the exploration of alternative building blocks for materials science .
Other Applications
- 3-(furan-2-yl)propenoic Acid : This compound and related derivatives have been studied for various scientific purposes, including potential applications in drug discovery and materials research .
- Leukotriene B4 Inhibitory Activity : Certain derivatives of this compound exhibit strong inhibition of calcium mobilization, suggesting potential therapeutic applications .
Future Directions
properties
IUPAC Name |
3-(2-chlorophenyl)-N-[2-[6-(furan-2-yl)imidazo[1,2-b]pyrazol-1-yl]ethyl]-5-methyl-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN5O3/c1-14-20(21(26-31-14)15-5-2-3-6-16(15)23)22(29)24-8-9-27-10-11-28-19(27)13-17(25-28)18-7-4-12-30-18/h2-7,10-13H,8-9H2,1H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUMIJHHREFMARN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCCN3C=CN4C3=CC(=N4)C5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chlorophenyl)-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-methylisoxazole-4-carboxamide |
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